benzyl 1,2-oxazepane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,2-oxazepane-2-carboxylate typically involves the reaction of benzylamine with an appropriate oxazepane derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2-oxazepane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Benzyl 1,2-oxazepane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 1,2-oxazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain receptors or enzymes, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 1,2-oxazepane-2-carboxylate include:
Morpholine derivatives: These compounds share a similar oxazine ring structure and have comparable chemical properties.
Oxazepane derivatives: Other oxazepane derivatives also exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
benzyl oxazepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-9-5-2-6-10-17-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCJNPHSOYWZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680456 |
Source
|
Record name | Benzyl 1,2-oxazepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217295-83-4 |
Source
|
Record name | Benzyl 1,2-oxazepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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